molecular formula C15H16ClN B1457838 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 24464-13-9

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1457838
CAS No.: 24464-13-9
M. Wt: 245.74 g/mol
InChI Key: STHNYDGTKSXUKF-UHFFFAOYSA-N
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Description

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C15H16ClN and its molecular weight is 245.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be definitively identified due to the broad range of biological activities associated with THIQ-based compounds .

Mode of Action

Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function . These interactions often involve the formation of an intermediate iminium , which can undergo various transformations, leading to diverse biological activities .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be numerous, given the broad spectrum of biological activities associated with THIQ-based compounds . These compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The lipophilicity and water solubility of similar thiq-based compounds have been noted , which could influence their bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQ-based compounds , the effects could range from antimicrobial to neuroprotective.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the synthesis of THIQ derivatives has been achieved using environmentally friendly methods , suggesting that these compounds may be stable under a variety of conditions.

Biochemical Analysis

Biochemical Properties

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of dopamine induced by methamphetamine . This interaction suggests its potential use in modulating neurotransmitter levels and treating related disorders. Additionally, this compound may interact with other enzymes involved in neurotransmitter synthesis and degradation, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine pathways can alter neuronal signaling and potentially impact conditions such as Parkinson’s disease and schizophrenia . Furthermore, this compound may affect the expression of genes involved in neurotransmitter regulation, thereby modulating cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of dopamine release involves binding interactions with dopamine transporters and receptors . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . For example, its inhibition of dopamine release suggests its involvement in dopamine metabolism. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14;/h1-7,10,16H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHNYDGTKSXUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947351
Record name 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24464-13-9
Record name 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.